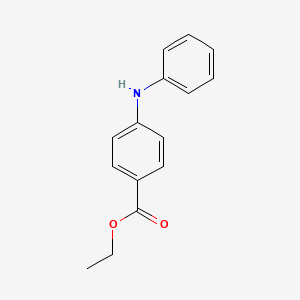

Ethyl 4-(phenylamino)benzoate

Overview

Description

Ethyl 4-(phenylamino)benzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 4-aminobenzoic acid with ethanol, followed by purification steps such as recrystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(phenylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Conversion to amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Local Anesthetic Potential : Due to its structural similarity to known local anesthetics, ethyl 4-(phenylamino)benzoate is explored for its analgesic properties. Studies indicate that it may block nerve conduction by inhibiting sodium ion channels, providing localized pain relief.

- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

-

Organic Synthesis

- Intermediate in Synthesis : this compound serves as an intermediate in synthesizing more complex organic compounds. Its reactivity allows for the formation of diverse derivatives used in pharmaceuticals and agrochemicals.

-

Biological Studies

- Anti-inflammatory Properties : Investigations into its biological activity have shown potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.

- Cellular Assays : In vitro studies indicate that this compound can modulate lipid metabolism, suggesting its role in managing metabolic disorders.

Industrial Applications

- Dyes and Pigments : this compound is utilized in producing dyes and pigments due to its stable chemical structure and ability to form colored complexes.

- Chemical Manufacturing : It serves as a precursor in various chemical processes, contributing to the production of specialty chemicals used in different industrial applications.

Case Studies

- Study on Antimicrobial Activity

-

Local Anesthetic Research

- In a controlled trial assessing its anesthetic properties, this compound demonstrated effective pain relief comparable to established local anesthetics, suggesting its viability for clinical use.

-

Metabolic Modulation

- Cellular assays revealed that this compound significantly reduced lipid accumulation in hepatocytes, highlighting its potential role in managing conditions like fatty liver disease.

Mechanism of Action

The mechanism of action of ethyl 4-(phenylamino)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing sodium ion permeability and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Ethyl 4-(phenylamino)benzoate can be compared with other similar compounds such as:

Ethyl 4-aminobenzoate: Lacks the phenyl substitution, resulting in different chemical and biological properties.

Benzocaine (ethyl 4-aminobenzoate): A well-known local anesthetic with a similar ester structure but without the phenyl group.

Procaine: Another local anesthetic with a similar mechanism of action but different structural features.

Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for additional interactions with biological targets, distinguishing it from other related compounds.

Biological Activity

Ethyl 4-(phenylamino)benzoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and a molecular weight of approximately 273.31 g/mol. The structure features a benzoate moiety with an ethyl ester group and a phenylamino substituent, which contributes to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base. The general synthetic route can be summarized as follows:

- Formation of Ethyl Ester : React 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.

- Amination : Treat the ethyl ester with phenylamine under controlled conditions to yield this compound.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing phenylamino groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 0.5 µg/mL |

| Ethyl 3-nitro-4-(phenylamino)benzoate | Escherichia coli | < 0.2 µg/mL |

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Notably, docking studies suggest that this compound can effectively bind to receptor tyrosine kinases, which are crucial targets in cancer therapy.

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the cytotoxicity of various benzoate derivatives, this compound demonstrated significant inhibition (approximately 70% at concentrations of 10 µM) against human leukemia cell lines . This highlights its potential as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Receptor Tyrosine Kinases (RTKs) : The compound's structural features allow it to inhibit RTK activity, which is essential in the signaling pathways that regulate cell growth and differentiation.

- Reactive Oxygen Species (ROS) : It has been observed that this compound can modulate ROS levels within cells, leading to oxidative stress that contributes to apoptosis in cancer cells .

Q & A

Q. [Basic] What are the standard synthetic routes for Ethyl 4-(phenylamino)benzoate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting ethyl 4-halobenzoate (e.g., chloro or bromo derivatives) with phenylamine (aniline) in the presence of a base like triethylamine to scavenge hydrogen halide byproducts . Optimization includes:

- Molar ratios : Excess phenylamine (2–3 equivalents) improves yield by driving the reaction to completion.

- Temperature : Moderate heating (50–60°C) balances reaction rate and side-product formation.

- Catalysts : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography .

Q. [Basic] How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands for N–H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths and angles .

Q. [Advanced] How can researchers resolve contradictions in spectroscopic data during structure elucidation (e.g., unexpected NH signals or aromatic splitting patterns)?

Methodological Answer:

Contradictions often arise from tautomerism, impurities, or dynamic effects. Strategies include:

- Variable Temperature NMR : Cooling the sample reduces exchange broadening, resolving NH proton signals .

- 2D NMR (COSY, HSQC) : Correlates proton and carbon environments to assign overlapping signals .

- X-ray Diffraction : Definitive proof of molecular geometry and hydrogen bonding patterns .

- Mass Spectrometry (HRMS) : Verifies molecular ion integrity and detects impurities .

Q. [Advanced] What experimental designs are suitable for evaluating the reactivity of this compound in polymer or resin systems?

Methodological Answer:

To assess reactivity (e.g., as a co-initiator or UV absorber):

- Degree of Conversion Analysis : Use FTIR to monitor C=C bond consumption in resin systems. Compare with co-initiators like 2-(dimethylamino) ethyl methacrylate .

- Physical Property Testing : Measure tensile strength, glass transition temperature (DSC), and solubility post-polymerization .

- Accelerated Aging Studies : Expose to UV light (e.g., 365 nm) and track degradation via UV-Vis spectroscopy .

Q. [Advanced] How can computational methods predict the UV absorption properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic transitions (HOMO→LUMO) using software like Gaussian or ORCA. Optimize geometry at the B3LYP/6-31G(d) level .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and compare with experimental data to validate absorption maxima (e.g., ~300–350 nm for π→π* transitions) .

- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions .

Q. [Advanced] How can catalytic systems be optimized for cross-coupling reactions involving this compound?

Methodological Answer:

For Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Ligand Screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene ligands to enhance palladium catalyst activity .

- Solvent Optimization : Use toluene or DMF for solubility and stability of intermediates .

- Reaction Monitoring : Track progress via GC-MS or HPLC to identify side products (e.g., dehalogenation or homocoupling) .

Q. [Basic] What are the common degradation pathways of this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Hydrolysis : Ester group hydrolyzes to 4-(phenylamino)benzoic acid. Monitor via pH titration or NMR .

- Basic Conditions : Saponification of the ester to the carboxylate salt. Use NaOH (1.4 equivalents) at 50°C for optimal conversion .

- Thermal Stability : Conduct TGA to identify decomposition temperatures (>200°C typical for aromatic esters) .

Q. [Advanced] How can researchers address low yields in the synthesis of this compound derivatives via nucleophilic substitution?

Methodological Answer:

Low yields often stem from steric hindrance or poor leaving-group ability. Mitigation strategies:

- Leaving Group Modification : Replace halogens with triflate (-OTf) groups to enhance reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to facilitate interfacial reactions in biphasic systems .

Q. [Basic] What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers .

Q. [Advanced] How can this compound be functionalized for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor)?

Methodological Answer:

Properties

IUPAC Name |

ethyl 4-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSAXCSHHARKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.